Kuraridin

Description

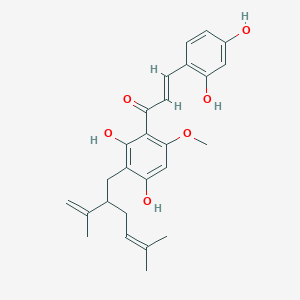

isolated from Sophora flavescens; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

34981-25-4 |

|---|---|

Molecular Formula |

C26H30O6 |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1 |

InChI Key |

PIAPWPAWQGDOMN-SXAWMYDMSA-N |

Isomeric SMILES |

CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C |

Synonyms |

kuraridin |

Origin of Product |

United States |

Foundational & Exploratory

Kuraridin: A Technical Guide to its Natural Occurrence, Extraction, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuraridin, a prenylated flavonoid predominantly found in the roots of Sophora flavescens, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound's primary natural source, its biosynthesis, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Occurrence and Source

This compound is a characteristic secondary metabolite of the genus Sophora, with its most abundant and well-documented source being the dried root of Sophora flavescens Aiton, a perennial shrub used extensively in traditional Chinese medicine known as "Ku Shen".[1] While other species of Sophora also produce a variety of prenylated flavonoids, this compound is considered a significant and often marker compound for Sophora flavescens.[2] The concentration of this compound and related flavonoids can vary depending on the specific tissue within the root.

Quantitative Data

The quantification of this compound in Sophora flavescens is crucial for standardization and quality control in both research and herbal medicine. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.

| Compound | Plant Part | Method | Concentration/Yield | Reference |

| This compound | Root | HPLC | Linearity range: 0.204-1.020 μg | [3] |

| Kurarinone | Root (Periderm) | HPLC | 0.01 mg/g | [4] |

| Kurarinone | Root (Phloem) | HPLC | Not specified | [4] |

| Kurarinone | Root (Xylem) | HPLC | Not specified | |

| Kushenol I | Root (Xylem) | HPLC | 1.31 mg/g |

Experimental Protocols

Extraction and Isolation of this compound from Sophora flavescens

This protocol is based on established methodologies for the efficient extraction and purification of this compound.

3.1.1. Materials and Equipment

-

Dried roots of Sophora flavescens

-

95% and 75% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Polyamide

-

Sephadex LH-20

-

Semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Rotary evaporator

3.1.2. Extraction Procedure

-

Grind the dried roots of Sophora flavescens into a fine powder.

-

Macerate the powdered root material with 95% EtOH and subsequently with 75% EtOH at room temperature for 7 days (repeated three times).

-

Filter the extracts and concentrate them under vacuum using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform successive liquid-liquid partitioning with EtOAc and n-BuOH.

-

Concentrate the EtOAc fraction, which is enriched with this compound and other flavonoids.

3.1.3. Isolation and Purification

-

Subject the concentrated EtOAc extract to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether and ethyl acetate.

-

Further purify the fractions containing this compound using polyamide and Sephadex LH-20 column chromatography.

-

The final purification of this compound is achieved by semi-preparative RP-HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative analysis of this compound.

3.2.1. Chromatographic Conditions

-

Column: Phenomenex Luna C18 (4.6 mm × 250 mm, 5 μm)

-

Mobile Phase: Methanol-0.38% phosphoric acid (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 365 nm

-

Injection Volume: Varies depending on sample concentration

-

Column Temperature: Ambient

3.2.2. Standard and Sample Preparation

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to establish a calibration curve.

-

Sample Solution: Extract a known weight of powdered Sophora flavescens root with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction. Filter the extract and dilute it appropriately with methanol before injection into the HPLC system.

3.2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve. The linearity for this compound is reported to be in the range of 0.204-1.020 μg.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Sophora flavescens

The biosynthesis of this compound begins with the phenylpropanoid pathway, a fundamental route for the production of various plant secondary metabolites. Phenylalanine serves as the initial precursor, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, where it is condensed with malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. A key step in the formation of this compound is the prenylation at the C8 position of the chalcone backbone, which is catalyzed by prenyltransferases utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

References

- 1. Distinctive role of the cKit receptor tyrosine kinase signaling in mammalian melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multivariate quantitative combined with chemometrics for evaluating the quality of <italic style="font-style: italic">Sophora flavescens</italic> from different producing areas [journal.china-pharmacy.com]

- 3. HPLC determination of xanthohumol and this compound in Sophora flaves...: Ingenta Connect [ingentaconnect.com]

- 4. Discovery of this compound as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Kuraridin: A Technical Guide for Researchers

Abstract

Kuraridin, a prenylated flavonoid found predominantly in the roots of Sophora flavescens, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the precursor molecules, key enzymatic steps, and regulatory aspects of this compound synthesis in plants. It includes a compilation of quantitative data, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this complex biosynthetic process.

Introduction

This compound is a lavandulyl-prenylated flavanone, a class of secondary metabolites with a C8-prenylation on the flavonoid A ring. Its unique chemical structure contributes to a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biosynthesis, from the initial precursor molecules derived from primary metabolism to the final intricate enzymatic transformations.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the well-established phenylpropanoid and flavonoid biosynthetic pathways, followed by a specialized prenylation step that confers its unique structure.

Phenylpropanoid Pathway: Synthesis of the Flavonoid Backbone Precursor

The journey to this compound begins with the essential amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

The key enzymes involved in this initial phase are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Flavonoid Biosynthesis: Formation of the Naringenin Core

The flavonoid backbone of this compound is derived from the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a product of fatty acid metabolism. This core reaction is catalyzed by chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, resulting in the formation of naringenin chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, the flavanone precursor to this compound.

The Unique Prenylation Step: Formation and Transfer of the Lavandulyl Group

The defining feature of this compound is the presence of a lavandulyl group at the C8 position of the naringenin A-ring. This irregular monoterpene moiety is synthesized and transferred in a two-step process.

The precursor for the lavandulyl group is lavandulyl diphosphate (LPP). Unlike regular monoterpenes that are formed from the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP), LPP is synthesized through a "head-to-middle" condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS) . While LPPS has been characterized in plants like Lavandula (lavender), the specific LPPS enzyme in Sophora flavescens has not yet been isolated and characterized. However, the abundance of lavandulyl-containing flavonoids in S. flavescens strongly suggests the presence of a homologous enzyme.

The final and crucial step in this compound biosynthesis is the transfer of the lavandulyl group from LPP to the C8 position of the naringenin scaffold. This reaction is catalyzed by a specific lavandulyl prenyltransferase (PT) . Several flavonoid prenyltransferases have been identified in Sophora flavescens, such as SfN8DT-1 and SfFPT, which are known to prenylate flavonoids at the C8 position using DMAPP as a substrate. It is highly probable that a yet-to-be-identified member of this prenyltransferase family in S. flavescens exhibits specificity for LPP as the prenyl donor, thus completing the biosynthesis of this compound.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the biosynthetic and experimental processes, the following diagrams are provided.

Kuraridin molecular formula C26H30O6

An In-depth Technical Guide to Kuraridin (C26H30O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prenylated chalcone with the molecular formula C26H30O6, is a bioactive compound predominantly isolated from the roots of Sophora flavescens.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, diverse pharmacological activities, and underlying mechanisms of action. Special emphasis is placed on its potent anti-melanogenic, antibacterial, and antiviral properties. The document summarizes key quantitative data in structured tables and presents detailed experimental protocols for assessing its biological effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound is classified as a flavonoid, a class of compounds known for a wide range of biological activities.[2] It is typically sourced from the traditional Chinese medicinal plant Ku Shen (Sophora flavescens).[2] Its structural and physical properties are essential for understanding its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source(s) |

| Molecular Formula | C26H30O6 | [2][3] |

| Molecular Weight | ~438.5 g/mol | |

| CAS Number | 34981-25-4 | |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

| SMILES | CC(=CC--INVALID-LINK--C(=C)C)C | |

| Appearance | Orange oil or crystalline solid | |

| Melting Point | 114-116 °C | |

| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. |

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and cosmetic applications.

Anti-Melanogenic Activity

This compound is a highly potent inhibitor of melanogenesis, the process of melanin production. Its efficacy surpasses that of kojic acid, a well-known tyrosinase inhibitor.

-

Tyrosinase Inhibition : Tyrosinase is the rate-limiting enzyme in melanin synthesis. This compound demonstrates powerful inhibitory effects on both the monophenolase and diphenolase activities of tyrosinase.

-

Signaling Pathway Regulation : this compound's anti-melanogenic effects are mediated through the modulation of specific signaling cascades. It primarily acts on the c-KIT and endothelin receptor type B (ETB-R) pathways. In the c-KIT pathway, this compound directly targets KIT and MAP2K1 (which encodes ERK1/2), leading to the phosphorylation and subsequent degradation of the Microphthalmia-associated transcription factor (MITF). In the ETB-R pathway, it acts on PRKCA (Protein Kinase C alpha) to suppress melanogenesis.

Antibacterial and Antivirulence Activity

This compound has demonstrated significant antibacterial properties, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Growth Inhibition : It exhibits direct antibacterial effects against several MRSA strains.

-

Synergistic Effects : this compound enhances the efficacy of conventional antibiotics such as gentamicin, fusidic acid, and vancomycin when used in combination.

-

Antivirulence : At sub-inhibitory concentrations, this compound reduces the pathogenicity of MRSA by inhibiting key virulence factors. This includes significantly decreasing bacterial adhesion to host cells (e.g., HaCaT keratinocytes) and inhibiting biofilm formation, a critical factor in chronic infections.

Antiviral and Anti-inflammatory Activities

-

Antiviral : this compound shows promising in vitro antiviral activity against reovirus. Its mechanism involves the inhibition of viral replication and hemagglutination, which is the process of viral attachment to red blood cells.

-

Anti-inflammatory : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. It also suppresses the production of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, in bacterial toxin-stimulated immune cells.

Summary of Biological Activities

| Activity | Target/Model | Efficacy (IC50 / MIC) | Source(s) |

| Anti-Tyrosinase | Monophenolase activity | IC50: 0.16 μM | |

| Anti-Tyrosinase | Diphenolase activity | Ki: 0.27 μM (Competitive) | |

| PDE5 Inhibition | cGMP specific phosphodiesterase type 5 | IC50: 0.64 μM | |

| Antibacterial | S. aureus KCTC 1621 | MIC: 20 µg/mL | |

| Antibacterial | Various MRSA strains | MIC: ~8 µg/mL | |

| Antifungal | Candida albicans ATCC 10231 | MIC: 25 µg/mL |

Key Experimental Protocols

The investigation of this compound's bioactivity involves a series of standardized in vitro and cell-based assays.

Tyrosinase Inhibition Assay (In Vitro)

This protocol assesses the direct inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagent Preparation : Prepare a stock solution of this compound in DMSO. Prepare substrate solutions of L-tyrosine (for monophenolase activity) and L-DOPA (for diphenolase activity) in phosphate buffer (pH 6.8). Prepare a solution of mushroom tyrosinase in the same buffer.

-

Assay Procedure : In a 96-well plate, add phosphate buffer, varying concentrations of this compound, and the tyrosinase solution.

-

Initiation : Start the reaction by adding the substrate (L-tyrosine or L-DOPA).

-

Measurement : Incubate the plate at a controlled temperature (e.g., 37°C). Measure the formation of dopachrome by monitoring the absorbance at ~475 nm at regular intervals using a microplate reader.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor. Determine the IC50 value by plotting inhibition percentage against inhibitor concentration.

Cell-Based Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in cultured B16F10 melanoma cells.

-

Cell Culture : Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

Treatment : Seed cells in a culture plate. After 24 hours, treat the cells with a melanogenesis stimulator (e.g., α-Melanocyte-stimulating hormone, α-MSH) and various non-toxic concentrations of this compound (determined previously by a cytotoxicity assay like MTT).

-

Incubation : Incubate the cells for 48-72 hours.

-

Cell Lysis : Wash the cells with PBS, then lyse them using a solution of NaOH (e.g., 1N NaOH) containing DMSO, and heat at 80°C to dissolve the melanin.

-

Quantification : Measure the absorbance of the lysate at 405 nm using a microplate reader. Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford protein assay.

MRSA Biofilm Formation Assay

This protocol uses crystal violet staining to quantify the inhibition of MRSA biofilm formation.

-

Bacterial Culture : Grow MRSA strains in a suitable broth (e.g., Tryptic Soy Broth) overnight.

-

Treatment : Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add sub-inhibitory concentrations of this compound (e.g., 1/8, 1/16 MIC). Include a control group with no this compound.

-

Incubation : Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

-

Staining : Carefully remove the planktonic (free-floating) bacteria and wash the wells with PBS to remove any remaining non-adherent cells. Fix the biofilm with methanol, then stain with 0.1% crystal violet solution for 15-20 minutes.

-

Quantification : Wash away the excess stain and allow the plate to dry. Solubilize the bound stain with an appropriate solvent (e.g., 33% acetic acid or ethanol). Measure the absorbance at ~570 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Conclusion and Future Directions

This compound (C26H30O6) is a multifunctional natural compound with well-documented pharmacological potential. Its potent anti-melanogenic activity positions it as a promising candidate for depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. Furthermore, its antibacterial and antivirulence properties, especially against resistant pathogens like MRSA, highlight its potential as an adjunct to antibiotic therapy.

Future research should focus on preclinical and clinical trials to validate its efficacy and safety in human subjects. Further investigation into its other mechanisms of action, such as its anti-inflammatory and PTP1B inhibitory effects, could unveil new therapeutic applications. The development of advanced analytical methods for its quantification in biological samples will also be crucial for its progression as a therapeutic agent.

References

Kuraridin (CAS No. 34981-25-4): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Prenylated Flavonoid

Introduction

Kuraridin, a prenylated chalcone with the CAS number 34981-25-4, is a bioactive flavonoid predominantly isolated from the roots of Sophora flavescens. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-melanogenic, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical characteristics, quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is characterized by a chalcone backbone with a lavandulyl group, a methoxy moiety, and multiple hydroxyl groups. These structural features contribute to its biological activities and physical characteristics.

| Property | Value | Reference |

| CAS Number | 34981-25-4 | [1][2] |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [1][2] |

| Molecular Formula | C₂₆H₃₀O₆ | [1] |

| Molecular Weight | 438.5 g/mol | |

| SMILES | CC(=CCC--INVALID-LINK--C(=C)C)C | |

| Appearance | Orange oil or crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate. Limited solubility in water. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant potential for therapeutic applications. The following sections summarize the key activities and present the available quantitative data in a structured format.

Anti-Melanogenic Activity

This compound is a potent inhibitor of melanogenesis, primarily through its direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

| Assay | Parameter | Value | Reference |

| Tyrosinase Inhibition (monophenolase) | IC₅₀ | 0.16 µM | |

| Tyrosinase Inhibition (diphenolase) | IC₅₀ | 0.04 µM | |

| Tyrosinase Inhibition (diphenolase) | Kᵢ (competitive) | 0.27 µM | |

| Melanin Production in B16F10 cells | Inhibition | Significant at 0.1 - 5 µM | |

| Cellular Tyrosinase Activity in B16F10 cells | Inhibition | Significant at 0.1 - 5 µM |

Antimicrobial Activity (Anti-MRSA)

This compound has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.

| Strain(s) | Parameter | Value (µg/mL) | Reference |

| Clinical CA-MRSA and HA-MRSA strains | MIC (alone) | 4 - 8 | |

| Clinical CA-MRSA and HA-MRSA strains | MIC (in combination with Epicatechin Gallate) | 1 - 4 | |

| Laboratory MRSA strains | MIC (in combination with Epicatechin Gallate) | 2 - 4 | |

| MRSA strains (USA300, ST30, ST239) | Biofilm Formation Inhibition | Significant at 1/8 MIC |

Antiviral Activity (Anti-reovirus)

This compound has been shown to inhibit the replication of human reoviruses (HRV) and porcine reovirus (PRV).

| Virus | Assay | EC₅₀ (µM) | Reference |

| HRV1-3, PRV | Simultaneous Treatment | 15.3 - 176.9 | |

| HRV1-3, PRV | Post-Treatment (Replication Inhibition) | 14.0 - 62.0 |

Other Biological Activities

| Activity | Parameter | Value | Reference |

| PDE5 Inhibition | IC₅₀ | 0.64 µM | |

| Anti-inflammatory | Cytokine (IL-1β, IL-6, TNF-α) Suppression | Demonstrated in bacterial toxin-stimulated PBMCs |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The most well-characterized of these is its role in the regulation of melanogenesis.

Anti-Melanogenic Signaling Pathway

This compound exerts its anti-melanogenic effects by targeting key components of the c-KIT and Endothelin Receptor Type B (ETB-R) signaling pathways. Network pharmacology and molecular docking studies have identified direct interactions with c-KIT, Extracellular signal-regulated kinase (ERK) 1/2, and Protein Kinase C (PKC). The binding of this compound to the c-KIT receptor tyrosine kinase and its influence on the downstream MAPK/ERK cascade leads to the phosphorylation and subsequent degradation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. This ultimately results in the downregulation of tyrosinase and other melanogenesis-related proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon previous findings.

Anti-Melanogenic Activity Assays

This assay quantifies the direct inhibitory effect of this compound on mushroom tyrosinase activity.

-

Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA as substrate, phosphate buffer (pH 6.8), 96-well microplate, microplate reader.

-

Procedure:

-

Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the this compound solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

-

Measure the absorbance of the product (dopachrome) kinetically at a specific wavelength (e.g., 475-490 nm) for a set duration.

-

Calculate the percentage of inhibition relative to a control without the inhibitor. IC₅₀ values are determined by plotting inhibition percentage against inhibitor concentration.

-

This cell-based assay assesses the effect of this compound on melanin production and cellular tyrosinase activity in a relevant cell line.

-

Cell Culture: B16F10 murine melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Melanin Content Measurement:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound and a melanogenesis stimulator (e.g., α-MSH) for 72 hours.

-

Harvest the cells, wash with PBS, and lyse the cell pellets with 1 N NaOH.

-

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

-

-

Cellular Tyrosinase Activity:

-

Following treatment as described above, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Quantify the protein concentration of the cell lysates.

-

Incubate a standardized amount of protein with L-DOPA at 37°C.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

Antimicrobial Activity Assays

The broth microdilution method is used to determine the MIC of this compound against MRSA strains according to CLSI guidelines.

-

Materials: Mueller-Hinton broth (MHB), 96-well microplates, MRSA strains, this compound solution.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of the MRSA strain.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

This assay evaluates the ability of this compound to prevent the formation of MRSA biofilms.

-

Procedure:

-

MRSA is cultured in a 96-well plate with sub-inhibitory concentrations of this compound.

-

After incubation, the wells are washed to remove non-adherent bacteria.

-

The remaining biofilm is stained with crystal violet.

-

The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm mass.

-

Antiviral Activity Assay (Anti-reovirus)

The anti-reovirus activity of this compound is assessed using a neutral red assay to determine cell viability after viral infection.

-

Procedure (Simultaneous Treatment):

-

TF-104 cells are infected with reovirus in the presence of various concentrations of this compound.

-

After a 1-hour incubation, the virus and compound are removed, and fresh medium is added.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using the neutral red uptake assay.

-

-

Procedure (Post-Treatment):

-

TF-104 cells are first infected with reovirus.

-

After 1 hour, the cells are treated with different concentrations of this compound and incubated for 72 hours.

-

Cell viability is determined using the neutral red assay.

-

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats following oral administration. A sensitive UHPLC-MS/MS method has been developed for its quantification in plasma.

| Parameter | Value | Condition | Reference |

| Tₘₐₓ | 0.87 h | 10.2 mg/kg oral administration in rats | |

| t₁/₂ | 5.54 h | 10.2 mg/kg oral administration in rats | |

| Metabolism | Glucuronidation and hydroxylation are the main pathways. 19 metabolites have been identified in rat plasma. | Oral administration in rats | |

| Skin Permeability | Predicted to be low. | In silico prediction |

A parallel artificial membrane permeability assay (PAMPA) can be employed as a high-throughput screening method to further evaluate the skin permeability of this compound and its formulations.

Conclusion

This compound (CAS No. 34981-25-4) is a multifaceted natural compound with a compelling profile of biological activities, particularly in the realms of dermatology and infectious diseases. Its potent inhibition of tyrosinase, coupled with a well-defined mechanism of action involving the c-KIT/MAPK signaling pathway, makes it a strong candidate for development as a skin-whitening agent and for the treatment of hyperpigmentation disorders. Furthermore, its significant anti-MRSA activity presents a promising avenue for the development of new antibacterial therapies, especially in the context of rising antibiotic resistance.

The detailed experimental protocols and quantitative data compiled in this technical guide offer a solid foundation for future research. Further investigations into its other reported activities, such as PDE5 inhibition and anti-inflammatory effects, are warranted to fully elucidate its therapeutic potential. Moreover, comprehensive pharmacokinetic and toxicological studies are essential to advance this compound from a promising lead compound to a clinically viable therapeutic agent. This guide serves to equip researchers and drug development professionals with the necessary information to explore the full potential of this remarkable natural product.

References

Physical and chemical properties of Kuraridin

Introduction

Kuraridin is a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional Chinese medicine. This compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological effects with a focus on relevant signaling pathways, and detailed experimental protocols for its extraction and activity assessment. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a complex molecule with a distinct chemical structure that contributes to its biological activity. It is classified as a prenylated chalcone, a subclass of flavonoids.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [1] |

| CAS Number | 34981-25-4 | [1] |

| Molecular Formula | C₂₆H₃₀O₆ | [1] |

| Molecular Weight | 438.5 g/mol | [1] |

| Appearance | Orange oil or crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO); limited solubility in water. | |

| Stability | Stable under normal storage conditions. May degrade under extreme pH or temperature. | |

| Reactivity | The presence of hydroxyl groups makes it susceptible to oxidation and other chemical modifications. | |

| Melting Point | Not clearly defined; exists as an oil or crystalline solid. | |

| Boiling Point | Not determined; likely to decompose at high temperatures. |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H-NMR | The ¹H-NMR spectrum of this compound displays characteristic signals for aromatic protons, a methoxy group, and protons of the prenyl and lavandulyl side chains. The presence of doublets with large coupling constants in the olefinic region is indicative of the trans configuration of the chalcone backbone. |

| ¹³C-NMR | The ¹³C-NMR spectrum shows resonances for all 26 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and carbons of the aliphatic side chains. The chemical shifts are consistent with the proposed flavonoid structure. |

| FT-IR (cm⁻¹) | The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (broad band around 3400 cm⁻¹), carbonyl groups (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching. |

| UV-Vis (λmax) | In methanol, this compound typically shows two main absorption bands characteristic of chalcones. Band I is observed in the range of 340-390 nm and Band II in the range of 230-270 nm. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) confirms the elemental composition. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-melanogenic, anti-microbial, and anti-viral effects.

Anti-Melanogenic Activity

This compound is a potent inhibitor of melanogenesis, the process of melanin production. This activity is primarily attributed to its direct inhibition of tyrosinase, the key enzyme in this pathway. Furthermore, this compound has been shown to modulate the expression of genes involved in melanogenesis through the c-KIT and Endothelin Receptor B (ETB-R) signaling pathways.

The c-KIT receptor, a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of melanocytes. Its ligand, stem cell factor (SCF), is produced by keratinocytes. The binding of SCF to c-KIT triggers a signaling cascade that ultimately leads to the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. This compound has been found to downregulate the expression of c-KIT, thereby inhibiting this signaling pathway and reducing melanin synthesis.

References

Kuraridin's Potent Inhibition of Tyrosinase: A Mechanistic Deep Dive

For Immediate Release

BUSAN, South Korea – Researchers have elucidated the significant inhibitory action of kuraridin, a prenylated flavonoid sourced from Sophora flavescens, on tyrosinase, the key enzyme in melanin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visualizations of the involved biochemical pathways. This information is critical for scientists and drug development professionals working on novel depigmenting agents for hyperpigmentation disorders.

This compound has demonstrated superior anti-tyrosinase activity, with IC50 values in the nanomolar range, significantly surpassing the potency of the commonly used inhibitor, kojic acid.[1][2] This potent activity is attributed to its unique chalcone structure, which plays a crucial role in its inhibitory function.[2]

Quantitative Analysis of Tyrosinase Inhibition

The inhibitory efficacy of this compound against both the monophenolase and diphenolase activities of tyrosinase has been quantified through rigorous enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values highlight its remarkable potency.

| Compound | Tyrosinase Activity | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

| This compound | Monophenolase (L-tyrosine) | 0.16 | Non-competitive | 0.24 | [1][2] |

| This compound | Diphenolase (L-DOPA) | 0.04 | - | - | |

| Kojic Acid | Monophenolase (L-tyrosine) | >100 | - | - | |

| Kojic Acid | Diphenolase (L-DOPA) | 21.3 | - | - |

Mechanism of Action: A Non-Competitive Inhibition Model

Kinetic analysis of this compound's interaction with tyrosinase reveals a non-competitive inhibition mechanism for its monophenolase activity. This indicates that this compound does not bind to the active site of the enzyme where the substrate (L-tyrosine) binds. Instead, it binds to an allosteric site, a distinct site on the enzyme, which induces a conformational change in the enzyme, thereby reducing its catalytic efficiency without affecting substrate binding.

Experimental Protocols

Tyrosinase Inhibition Assay

The inhibitory effect of this compound on mushroom tyrosinase activity is determined spectrophotometrically by measuring the formation of dopachrome from the oxidation of a substrate.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of this compound and kojic acid in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution (1000 U/mL).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA).

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Kinetic Analysis

To determine the mode of inhibition, the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-tyrosine) and this compound. The initial reaction velocities are measured, and the data is analyzed using Lineweaver-Burk plots.

Downstream Signaling Pathways

Beyond direct enzyme inhibition, this compound has been shown to modulate signaling pathways involved in melanogenesis. Network pharmacology studies have identified that this compound targets key genes such as KIT, MAP2K1 (MEK1), and PRKCA (PKCα). These genes are integral components of the c-KIT and Endothelin Receptor (ETB-R) signaling pathways, which are upstream regulators of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.

Molecular docking simulations have further confirmed strong interactions between this compound and the proteins encoded by these target genes (c-KIT, ERK1/2, and PKC), suggesting a multi-target mechanism for its anti-melanogenic effects.

Conclusion

This compound presents a compelling profile as a potent tyrosinase inhibitor with a well-defined non-competitive mechanism of action. Its ability to also modulate upstream signaling pathways involved in melanogenesis underscores its potential as a multi-target therapeutic agent for hyperpigmentation. The quantitative data and methodologies provided herein offer a solid foundation for further research and development of this compound-based dermatological products.

References

The Multifaceted Biological Activities of Kuraridin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuraridin, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has emerged as a compound of significant interest within the scientific community. Exhibiting a broad spectrum of biological activities, this natural product presents considerable therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, with a focus on its anti-melanogenic, antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental methodologies, quantitative data, and visual representations of associated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to Prenylated Flavonoids and this compound

Prenylated flavonoids are a class of naturally occurring phenolic compounds characterized by the presence of one or more isoprenoid side chains. This structural feature often enhances their lipophilicity and, consequently, their interaction with biological membranes and cellular targets, leading to a diverse array of pharmacological activities. This compound is a prominent member of this class and has been the subject of numerous studies investigating its potential as a therapeutic agent.[1]

Biological Activities of this compound

This compound has demonstrated a range of biological effects, which are summarized in the following sections. The quantitative data associated with these activities are presented for comparative analysis.

Anti-Melanogenic Activity

This compound has shown potent anti-melanogenic properties, primarily through the inhibition of tyrosinase, a key enzyme in melanin synthesis.[2] This activity suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[2]

Table 1: Anti-Melanogenic and Tyrosinase Inhibitory Activity of this compound

| Activity | Target/Model | Metric | Value | Reference |

| Anti-monophenolase activity | L-tyrosine substrate | IC50 | 0.16 µM | [2] |

| Melanin content reduction in 3D human skin model | 0.1 µM this compound | % reduction | 66.41 ± 1.54% | |

| Melanin content reduction in 3D human skin model | 1 µM this compound | % reduction | 54.07 ± 4.7% | |

| Melanin content reduction in 3D human skin model | 5 µM this compound | % reduction | 47.87 ± 3.6% | |

| Inhibition of extracellular melanin production in B16F10 cells | 5 µM this compound | Comparison | Similar to 500 µM kojic acid |

Antimicrobial and Antiviral Activity

This compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial growth and virulence factors such as biofilm formation. This compound has also been reported to have in vitro anti-reovirus activity by inhibiting viral replication and hemagglutination.

Table 2: Antimicrobial Activity of this compound

| Activity | Target Organism | Metric | Value | Reference |

| Antibacterial effect | MRSA strains | MIC | ~8 µg/mL | |

| Antibacterial effect | E. coli KCTC 1924 | MIC | 20 µg/mL | |

| Antibacterial effect | Salmonella typhimurium KCTC 1926 | MIC | 20 µg/mL | |

| Antibacterial effect | Staphylococcus epidermis ATCC 12228 | MIC | 20 µg/mL | |

| Antibacterial effect | S. aureus KCTC 1621 | MIC | 20 µg/mL | |

| Biofilm formation inhibition in USA300 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.001 | |

| Biofilm formation inhibition in ST30 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.001 | |

| Biofilm formation inhibition in ST239 (MRSA) | 1/8 MIC of this compound | Significance | p < 0.01 |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in bacterial toxin-stimulated peripheral blood mononuclear cells. It also inhibits cyclooxygenases and lipoxygenases, enzymes involved in the metabolism of arachidonic acid.

Anticancer and Cytotoxic Activity

The anticancer potential of this compound has been investigated, with studies showing its ability to induce apoptosis and cell cycle arrest in cancer cells. A mixture of this compound and nor-kurarinone has been shown to induce G2/M phase arrest and trigger the mitochondrial apoptotic pathway in human gastric adenocarcinoma SGC-7901 cells.

Table 3: Cytotoxic Activity of this compound

| Activity | Cell Line | Metric | Value | Reference |

| Cytotoxicity | HepG2 | IC50 | 37.8 µg/mL |

Other Biological Activities

In addition to the activities mentioned above, this compound has been reported to possess antioxidant, glycosidase inhibitory, and Na+-glucose cotransporter (SGLT) inhibitory activities.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. A notable example is its role in the inhibition of melanogenesis.

Anti-Melanogenesis Signaling

This compound's anti-melanogenic effects are mediated through the regulation of the c-KIT and endothelin receptor type B (ETB-R) signaling pathways. It directly targets KIT, MAP2K1 (encoding ERK1/2), and PRKCA. By affecting the c-KIT pathway, this compound influences the Raf-1 and MAPK signaling cascades, leading to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes. In the ETB-R pathway, this compound's action on PRKCA also contributes to the downregulation of MITF.

Caption: this compound's inhibition of melanogenesis via c-KIT and ETB-R pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Tyrosinase Activity Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine or L-DOPA substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound (this compound) and a positive control (e.g., kojic acid) in a suitable solvent.

-

In a 96-well plate, add the test compound solutions to the respective wells.

-

Add the tyrosinase solution to each well.

-

Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-tyrosine or L-DOPA substrate solution to all wells.

-

Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tyrosinase activity.

Caption: Workflow for the in vitro tyrosinase activity assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., MRSA)

-

Culture medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain in the culture medium.

-

Prepare serial two-fold dilutions of this compound in the culture medium in a 96-well plate.

-

Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation by microorganisms.

Materials:

-

Bacterial strains

-

Culture medium

-

Test compound (this compound)

-

96-well flat-bottom microplate

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms by air-drying or with methanol.

-

Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes.

-

Wash the wells with water to remove excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet by adding 95% ethanol or 33% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

A decrease in absorbance in the presence of this compound indicates biofilm inhibition.

Caption: Experimental workflow for the crystal violet biofilm inhibition assay.

Conclusion

This compound, a prenylated flavonoid from Sophora flavescens, exhibits a remarkable range of biological activities, including potent anti-melanogenic, antimicrobial, anti-inflammatory, and anticancer effects. Its ability to modulate key signaling pathways underscores its potential as a lead compound for the development of new therapeutic agents. The data and protocols presented in this technical guide offer a solid foundation for further research into the pharmacological properties of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic profiles, and safety assessments to fully elucidate the therapeutic promise of this versatile natural product.

References

Kuraridin: A Potential Antiviral Agent Against Reovirus Infection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kuraridin, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antiviral properties, particularly against reoviruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential antiviral therapeutic. It details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the experimental protocols used to determine its efficacy, and visualizes the known and potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of virology, natural product chemistry, and drug development.

Antiviral Activity and Mechanism of Action

This compound has been shown to inhibit reovirus infection through a multi-faceted approach, targeting both the initial stages of viral entry and subsequent intracellular replication.[1][2]

1. Inhibition of Viral Adsorption and Entry:

This compound effectively blocks the attachment of reovirus to host cells.[1] This is achieved by inhibiting the hemagglutination activity of the virus, a process mediated by the viral sigma 1 protein binding to sialic acids on the cell surface. By interfering with this interaction, this compound prevents the initial and critical step of viral entry.

2. Inhibition of Viral Replication:

Following viral entry, this compound also impedes the replication of reovirus within the host cell. This is evidenced by a significant reduction in both viral RNA and protein synthesis. Studies have shown that this compound strongly suppresses reovirus RNA synthesis, particularly at the late stages of the replication cycle. This, in turn, leads to a decrease in the production of viral proteins, including the sigma 1 protein, which is essential for the formation of new virus particles.

3. Reduction of Viral Yield:

The combined inhibitory effects on viral adsorption and replication result in a significant decrease in the overall yield of infectious virus particles from treated cells.

Quantitative Data

The antiviral efficacy of this compound against various reovirus strains has been quantified through in vitro assays. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values are summarized below.

| Virus Strain | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Human Reovirus Type 1 (HRV1) | Simultaneous Treatment | 176.9 | 302.2 | 1.71 | |

| Human Reovirus Type 2 (HRV2) | Simultaneous Treatment | 104.2 | 302.2 | 2.90 | |

| Human Reovirus Type 3 (HRV3) | Simultaneous Treatment | 18.5 | 302.2 | 16.34 | |

| Porcine Reovirus (PRV) | Simultaneous Treatment | 15.3 | 302.2 | 19.75 | |

| Human Reovirus Type 1 (HRV1) | Post-treatment | 62.0 | 302.2 | 4.87 | |

| Human Reovirus Type 2 (HRV2) | Post-treatment | 45.1 | 302.2 | 6.70 | |

| Human Reovirus Type 3 (HRV3) | Post-treatment | 16.2 | 302.2 | 18.65 | |

| Porcine Reovirus (PRV) | Post-treatment | 14.0 | 302.2 | 21.59 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

1. Cell Culture and Virus Propagation:

-

Cell Line: TF-104 cells are suitable for the propagation of reoviruses.

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strains: Human reovirus serotypes 1, 2, and 3 (HRV1, HRV2, HRV3) and porcine reovirus (PRV).

-

Virus Activation: Prior to infection, reovirus stocks are treated with 10 µg/mL of trypsin for 30 minutes at 37°C.

2. Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration of this compound that is toxic to the host cells.

-

Procedure:

-

Seed TF-104 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., up to 150 µM) and a vehicle control (e.g., 0.5% DMSO).

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

-

3. Antiviral Activity Assays (Time-of-Addition Experiments):

These assays are performed to determine the stage of the viral life cycle that is inhibited by the compound.

-

a) Pre-treatment Assay:

-

Treat confluent TF-104 cell monolayers with various concentrations of this compound for 12 hours prior to infection.

-

Wash the cells to remove the compound.

-

Infect the cells with reovirus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, replace the inoculum with fresh medium.

-

Incubate for 72 hours and assess cell viability using the neutral red uptake assay.

-

-

b) Simultaneous Treatment Assay:

-

Incubate the virus with various concentrations of this compound for 1 hour at 4°C.

-

Add the virus-compound mixture to confluent TF-104 cell monolayers.

-

After a 1-hour adsorption period, remove the inoculum and replace it with fresh medium.

-

Incubate for 72 hours and assess cell viability.

-

-

c) Post-treatment Assay:

-

Infect confluent TF-104 cell monolayers with reovirus.

-

After a 1-hour adsorption period, remove the inoculum and add a medium containing various concentrations of this compound.

-

Incubate for 72 hours and assess cell viability.

-

4. Hemagglutination Inhibition (HI) Assay:

-

Objective: To assess the ability of this compound to inhibit virus-induced agglutination of red blood cells.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.

-

Add 4 hemagglutinating units (HAU) of reovirus to each well.

-

Incubate the plate for 30 minutes at room temperature.

-

Add a 1% suspension of appropriate red blood cells (human red blood cells for HRV1, bovine red blood cells for HRV2, HRV3, and PRV) to each well.

-

Incubate for 1 hour at 4°C.

-

The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

-

5. Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To quantify the effect of this compound on viral RNA synthesis.

-

Procedure:

-

Infect TF-104 cells with reovirus in the presence or absence of this compound (e.g., 30 µM).

-

At various time points post-infection (e.g., 6 and 18 hours), extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcriptase enzyme.

-

Perform real-time PCR using primers and probes specific for a reovirus gene (e.g., sigma 1) and a host housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data to determine the relative fold change in viral RNA levels in treated versus untreated cells.

-

6. Immunofluorescence Assay:

-

Objective: To visualize the effect of this compound on viral protein expression.

-

Procedure:

-

Grow TF-104 cells on coverslips in a 24-well plate.

-

Infect the cells with reovirus (e.g., PRV at an MOI of 1) in the presence or absence of this compound (e.g., 30 µM).

-

At 24 hours post-infection, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., PBS with 1% BSA).

-

Incubate with a primary antibody specific for a viral protein (e.g., anti-sigma 1 antibody).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize them using a fluorescence microscope.

-

7. Virus Yield Reduction Assay (Plaque Assay):

-

Objective: To quantify the production of infectious virus particles.

-

Procedure:

-

Infect TF-104 cells with reovirus at a low MOI (e.g., 0.01) and treat with various concentrations of this compound.

-

At 24 hours post-infection, harvest the cell culture supernatants.

-

Perform serial ten-fold dilutions of the supernatants.

-

Infect fresh monolayers of TF-104 cells with the dilutions for 1 hour.

-

Remove the inoculum and overlay the cells with a medium containing 1% agarose.

-

Incubate for 3-5 days until plaques are visible.

-

Fix the cells with 10% formaldehyde and stain with crystal violet.

-

Count the plaques and calculate the virus titer (plaque-forming units per mL).

-

Signaling Pathways and Experimental Workflows

While the precise host signaling pathways modulated by this compound during reovirus infection are yet to be fully elucidated, its known points of intervention in the viral life cycle can be visualized. Reovirus infection is known to activate host signaling pathways such as NF-κB and MAPK, which can play roles in both the antiviral response and viral replication. The reovirus itself has mechanisms to counteract the host's interferon-mediated antiviral response. Future research is needed to determine if this compound directly influences these host pathways.

Caption: Workflow of time-of-addition assays to determine the antiviral mechanism of this compound.

Caption: Known points of inhibition of the reovirus life cycle by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with potent anti-reovirus activity. Its ability to inhibit both viral entry and intracellular replication highlights its potential as a lead compound for the development of novel antiviral therapies. The detailed experimental protocols provided in this guide can serve as a foundation for further research into its efficacy and mechanism of action.

While the current data is compelling, further studies are warranted. The antiviral spectrum of this compound against other clinically relevant viruses remains largely unexplored. Elucidating the specific host cell signaling pathways modulated by this compound during reovirus infection will provide a more complete understanding of its antiviral mechanism and may reveal new therapeutic targets. In vivo studies are also necessary to evaluate the safety and efficacy of this compound in a whole-organism context. The continued investigation of this compound and other natural flavonoids holds significant promise for the discovery of next-generation antiviral agents.

References

- 1. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro anti-reovirus activity of this compound isolated from Sophora flavescens against viral replication and hemagglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuraridin: A Potent Anti-MRSA Agent with Antivirulence Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, responsible for a wide array of infections ranging from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia. The bacterium's resistance to a broad spectrum of antibiotics complicates treatment and necessitates the urgent discovery of novel therapeutic agents. Kuraridin, a prenylated chalcone isolated from the medicinal plant Sophora flavescens, has emerged as a promising candidate.[1][2] This technical guide provides a comprehensive overview of the antibacterial and antivirulence properties of this compound against MRSA, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Direct Antibacterial Activity

This compound demonstrates significant direct antibacterial activity against a panel of MRSA strains, including both clinical and laboratory-adapted isolates.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound, the lowest concentration that completely inhibits visible bacterial growth, has been determined against various MRSA strains. When used alone, this compound exhibits potent activity, and its efficacy is further enhanced when used in combination with other natural compounds like epicatechin gallate (ECG).[2]

| MRSA Strain Type | This compound Concentration (μg/mL) | Reference |

| Clinical (CA-MRSA & HA-MRSA) - Alone | 4 - 8 | |

| Clinical (CA-MRSA & HA-MRSA) - with ECG | 1 - 4 | |

| Laboratory Strains - with ECG | 2 - 4 | |

| USA300 | 16 | |

| ST30 | 8 | |

| ST239 | 8 | |

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various MRSA strains. |

Synergy with Conventional Antibiotics

A key attribute of this compound is its ability to work synergistically with existing antibiotics, potentially restoring their efficacy against resistant MRSA strains. This is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.

Checkerboard Assay Findings

When combined with epicatechin gallate (ECG), this compound shows synergistic effects against the majority of community-associated (CA-MRSA) and hospital-associated (HA-MRSA) strains. This combination has been shown to significantly lower the MIC of several antibiotics.

| Antibiotic | Effect of this compound + ECG Combination | MRSA Strain Type | Reference |

| Gentamicin | Overcomes high-level resistance (MIC > 512 μg/mL reduced to 16 μg/mL) | Gentamicin-Resistant Lab Strain (APH2) | |

| Fusidic Acid | Overcomes resistance (MIC 64 μg/mL reduced) | Fusidic Acid-Resistant Lab Strain (ANT4) | |

| Vancomycin | Reduces MIC from 1.0 μg/mL to 0.5 μg/mL | 12 Clinical MRSA Strains | |

| Table 2: Synergistic activity of this compound in combination with ECG and conventional antibiotics against MRSA. |

Time-Kill Assay

Time-kill studies confirm the potent bactericidal activity of these combinations. A triple combination of vancomycin (0.5 μg/mL), ECG (2 μg/mL), and this compound (2 μg/mL) resulted in strong bactericidal growth inhibition against multiple MRSA strains over a 24-hour period.

Antivirulence Properties

Beyond direct killing, this compound exhibits significant antivirulence activity at sub-inhibitory concentrations (sub-MIC), meaning it can disarm the pathogen without exerting selective pressure for resistance. These effects primarily target adhesion and biofilm formation, critical steps in the MRSA infection process.

Inhibition of Adhesion

This compound significantly reduces the ability of MRSA to adhere to host components, a crucial first step in colonization and invasion.

-

Fibrinogen Adhesion : Treatment with this compound at 1/8 and 1/16 of its MIC resulted in a highly significant (p < 0.001) decrease in the adhesion of USA300, ST30, and ST239 strains to fibrinogen.

-

Keratinocyte Adhesion : Adhesion and subsequent internalization into human HaCaT keratinocytes were significantly reduced (p < 0.001) at 1/8, 1/16, and 1/32 MIC for all tested MRSA strains.

| MRSA Strain | This compound Conc. (μg/mL) | Fold Reduction in Adherence to HaCaT Cells | Reference |

| USA300 | 2.0 (1/8 MIC) | 90.14 | |

| 1.0 (1/16 MIC) | 76.58 | ||

| 0.5 (1/32 MIC) | 62.57 | ||

| ST30 | 1.0 (1/8 MIC) | 98.24 | |

| 0.5 (1/16 MIC) | 73.85 | ||

| 0.25 (1/32 MIC) | 47.80 | ||

| Table 3: Effect of sub-inhibitory concentrations of this compound on MRSA adherence to human HaCaT keratinocytes. |

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. This compound has been shown to inhibit biofilm formation in a dose-dependent manner.

| MRSA Strain | This compound Concentration (Fraction of MIC) | Level of Significance (p-value) | Reference |

| USA300 | 1/8 | < 0.001 | |

| 1/16 | < 0.001 | ||

| ST30 | 1/8 | < 0.001 | |

| 1/16 | < 0.05 | ||

| ST239 | 1/8 | < 0.01 | |

| Table 4: Significant inhibition of MRSA biofilm formation by sub-inhibitory concentrations of this compound. |

Proposed Mechanism of Action

While the complete antibacterial mechanism of this compound is not fully elucidated, evidence points towards a multi-target approach.

-

Enzyme Inhibition : this compound is known to inhibit a wide array of enzymes, and its antibacterial activity may stem from the inhibition of key enzymes essential for MRSA survival.

-

Antivirulence Pathway : The potent inhibition of adhesion to host matrix molecules and cells suggests that this compound interferes with the function of MRSA's surface proteins, known as Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs). The enzyme Sortase A (SrtA) is responsible for anchoring many of these virulence factors to the bacterial cell wall. Molecular docking studies suggest that this compound may bind to and inhibit SrtA, preventing the proper display of adhesins on the bacterial surface. This disruption leads to reduced adhesion and, consequently, impaired biofilm formation.

-

Anti-inflammatory Effects : this compound also possesses anti-inflammatory properties, suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in human peripheral blood mononuclear cells (PBMCs). This dual antibacterial and anti-inflammatory action is highly beneficial for treating infections.

Safety and Toxicity Profile

A crucial aspect of drug development is the safety profile of the compound. Studies have shown that this compound is non-cytotoxic. It exhibited no toxicity to human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 μg/mL. Furthermore, in an in vivoCaenorhabditis elegans model, this compound provided significant protection against MRSA infection without being toxic to the nematode host.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate the anti-MRSA properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method in 96-well microtiter plates according to CLSI guidelines.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) from an overnight MRSA culture. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Dilution : Prepare serial two-fold dilutions of this compound in CAMHB directly in the microtiter plate.

-

Inoculation & Incubation : Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate the plate at 35°C for 16-20 hours.

-

Reading : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents.

-

Plate Setup : In a 96-well plate, create serial two-fold dilutions of Drug A (e.g., this compound) along the x-axis and serial two-fold dilutions of Drug B (e.g., vancomycin) along the y-axis. This creates a matrix of unique concentration combinations.

-

Inoculation : Inoculate all wells with an MRSA suspension at a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation and Reading : Incubate at 35°C for 16-24 hours. Determine the MIC of each drug alone and in combination.

-

FICI Calculation : Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the effect of a compound on biofilm formation.

-

Inoculum and Treatment : Grow MRSA to the mid-logarithmic phase, adjust to a 0.5 McFarland standard, and dilute in Tryptic Soy Broth (TSB) with 1% glucose. Add this suspension to 96-well plates containing various sub-inhibitory concentrations of this compound.

-

Incubation : Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

-

Staining : Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Fix the remaining biofilms with methanol. Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

-

Quantification : Wash away excess stain and allow the plate to dry. Solubilize the bound dye with 33% acetic acid. Measure the absorbance at 570-595 nm. A decrease in absorbance compared to the untreated control indicates biofilm inhibition.

Fibrinogen-Binding Assay

This assay measures the ability of MRSA to adhere to the host matrix protein fibrinogen.

-

Plate Coating : Coat 96-well plates with 10 μg/mL human fibrinogen in PBS overnight at 4°C.

-

Blocking : Wash the plates and block non-specific binding sites with Bovine Serum Albumin (BSA) for 2 hours at 37°C.

-

Adhesion : Prepare an MRSA suspension (OD₆₀₀ ≈ 0.5) in PBS, pre-treated with sub-MIC concentrations of this compound. Add the bacterial suspension to the coated wells and incubate for 2 hours at 37°C.

-

Quantification : Wash the wells to remove non-adherent bacteria. Fix the adhered bacteria with formaldehyde, stain with crystal violet, and quantify by measuring absorbance as described in the biofilm assay.

Conclusion and Future Directions

This compound presents a multifaceted approach to combating MRSA. It not only possesses direct bactericidal activity but also acts as a potent antivirulence agent, inhibiting key pathogenic processes like adhesion and biofilm formation at concentrations that do not pressure for resistance. Its ability to synergize with conventional antibiotics could revitalize existing treatment arsenals. The favorable safety profile further enhances its potential as a therapeutic lead.

Future research should focus on elucidating the precise molecular targets of this compound within MRSA to fully understand its mechanism of action. In vivo studies in relevant animal infection models are crucial to validate the promising in vitro findings and to evaluate its pharmacokinetic and pharmacodynamic properties. The development of this compound or its derivatives, either as a standalone therapy or as an adjuvant, represents a promising strategy in the ongoing battle against multidrug-resistant pathogens.

References

- 1. Quick identification of this compound, a noncytotoxic anti-MRSA (methicillin-resistant Staphylococcus aureus) agent from Sophora flavescens using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing Antibiotics Efficacy by Combination of this compound and Epicatechin Gallate with Antimicrobials against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]